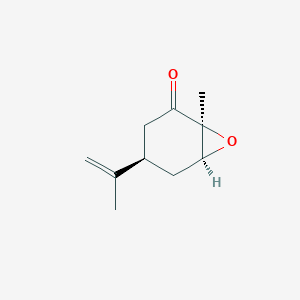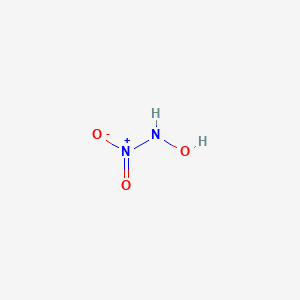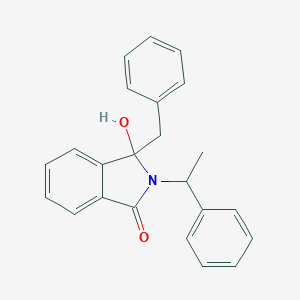
Lead, dihexyl-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead, dihexyl-, diacetate is a chemical compound that has been widely used in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. It is also used as a reagent in various chemical reactions. Despite its widespread use, there is limited information available on its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of lead, dihexyl-, diacetate is not well understood. It is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a nucleophile in certain reactions. It is also believed to interact with proteins and enzymes, but the exact mechanism of action is not known.
Biochemical and Physiological Effects:
The biochemical and physiological effects of lead, dihexyl-, diacetate are not well studied. It is known to be toxic to humans and animals. It can cause damage to the liver, kidneys, and nervous system. It can also cause reproductive and developmental problems. It is important to handle this compound with care and follow proper safety protocols.
実験室実験の利点と制限
The advantages of using lead, dihexyl-, diacetate in lab experiments are its high catalytic activity and selectivity. It is also readily available and relatively inexpensive. However, it is a toxic compound and requires proper handling and disposal. It is also not suitable for experiments that require non-toxic reagents.
将来の方向性
Future research on lead, dihexyl-, diacetate should focus on understanding its mechanism of action and its biochemical and physiological effects. More studies are needed to determine its toxicity and potential health risks. There is also a need to develop safer and more environmentally friendly alternatives to this compound.
Conclusion:
In conclusion, lead, dihexyl-, diacetate is a widely used compound in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. Its mechanism of action and biochemical and physiological effects are not well understood. It is important to handle this compound with care and follow proper safety protocols. Future research should focus on understanding its mechanism of action and developing safer alternatives to this compound.
合成法
Lead, dihexyl-, diacetate can be synthesized by reacting lead acetate with dihexyl sulfide in the presence of acetic acid. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is a white crystalline solid that is insoluble in water.
科学的研究の応用
Lead, dihexyl-, diacetate is widely used in scientific research as a catalyst for organic synthesis reactions. It is also used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds such as alcohols, ketones, and esters. It is also used in the production of polymers and plastics.
特性
CAS番号 |
18279-21-5 |
|---|---|
分子式 |
C16H32O4P |
分子量 |
496 g/mol |
IUPAC名 |
[acetyloxy(dihexyl)plumbyl] acetate |
InChI |
InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChIキー |
TULWYDCDNJEQFW-UHFFFAOYSA-L |
SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
正規SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)





![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
